molecular formula C7H9NO3 B13323598 2-Mthyl-3-(oxazol-5-yl)propanoic acid

2-Mthyl-3-(oxazol-5-yl)propanoic acid

Cat. No.: B13323598
M. Wt: 155.15 g/mol
InChI Key: TXRKGYACDPFSKB-UHFFFAOYSA-N
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Description

2-Methyl-3-(oxazol-5-yl)propanoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxazol-5-yl)propanoic acid can be achieved through various methods. One common approach involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) to form the oxazole ring . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of oxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-3-(oxazol-5-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, modulating their activity. For example, oxazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(oxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-methyl-3-(1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-8-4-11-6/h3-5H,2H2,1H3,(H,9,10)

InChI Key

TXRKGYACDPFSKB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CO1)C(=O)O

Origin of Product

United States

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